Unii-3KF8M81W01

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SQ-33600 是一种小分子药物,作为 3-羟基-3-甲基戊二酰辅酶 A 还原酶的抑制剂。该酶在胆固醇的生物合成中起着至关重要的作用。 SQ-33600 由于其降低胆固醇水平和治疗高胆固醇血症的潜力而被研究 .

准备方法

合成路线和反应条件

SQ-33600 的合成涉及多个步骤,包括其核心结构的形成以及官能团的引入。关键步骤通常包括:

核心结构的形成: 这涉及通过一系列碳-碳键形成反应构建主要碳骨架。

官能团的引入: 羧酸和膦酸等官能团通过特定的反应引入,包括酯化和磷酸化.

工业生产方法

SQ-33600 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

SQ-33600 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可以将分子内的某些官能团转化为其还原形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括硼氢化钠和氢化铝锂。

主要产物

从这些反应中形成的主要产物取决于所用试剂和特定条件。 例如,氧化可以产生氧化衍生物,而还原可以产生化合物的还原形式 .

科学研究应用

化学: 它作为研究酶抑制和反应机理的模型化合物。

生物学: 研究重点是其对细胞过程和胆固醇代谢的影响。

医学: SQ-33600 作为降低胆固醇水平和治疗高胆固醇血症的潜在治疗剂而被研究。

作用机理

SQ-33600 通过抑制 3-羟基-3-甲基戊二酰辅酶 A 还原酶发挥其作用,该酶参与胆固醇的生物合成。通过抑制该酶,SQ-33600 减少肝脏中胆固醇的产生,从而导致血胆固醇水平降低。 涉及的分子靶标和途径包括酶本身以及对胆固醇代谢的下游影响 .

作用机制

SQ-33600 exerts its effects by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, SQ-33600 reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the enzyme itself and the downstream effects on cholesterol metabolism .

相似化合物的比较

类似化合物

- 洛伐他汀

- 辛伐他汀

- 阿托伐他汀

比较

SQ-33600 的独特之处在于其特定的结构和官能团,这些结构和官能团有助于其独特的药理特性。 与其他 3-羟基-3-甲基戊二酰辅酶 A 还原酶抑制剂相比,SQ-33600 可能表现出不同的效力、选择性和副作用概况 .

生物活性

UNII-3KF8M81W01, also known as 5-(N-Methyl-N-isobutyl)amiloride, is a compound recognized for its biological activity primarily as a selective inhibitor of the epithelial sodium channel (ENaC). This article delves into its mechanisms of action, biochemical properties, and relevant case studies highlighting its biological significance.

Target Interaction

- Epithelial Sodium Channel (ENaC) : this compound specifically targets ENaC, which plays a crucial role in sodium ion transport across epithelial tissues. By inhibiting this channel, the compound alters sodium reabsorption processes in various tissues, particularly in renal and respiratory systems.

Mode of Action

- The compound acts as a potent blocker of the Na+/H+ antiport mechanism, leading to significant changes in cellular ion balance and intracellular pH. This inhibition is critical for maintaining cellular homeostasis and influencing various physiological processes.

| Property | Details |

|---|---|

| Molecular Formula | C11H18ClN7O |

| InChI Key | RVIUMPLAOXSSGN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |

| Biological Role | Inhibitor of Na+/H+ antiport and ENaC |

The inhibition of Na+/H+ antiport affects the acid-base balance within cells, leading to alterations in cell signaling pathways and gene expression.

Cellular Effects

This compound has been shown to influence various cellular processes:

- Cell Signaling : The compound modulates pathways involved in cell growth and differentiation by affecting ion concentrations within cells.

- Gene Expression : Changes in intracellular pH can lead to altered expression of genes related to inflammation and fluid balance.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Lower Doses : Effective in regulating blood pressure and fluid balance by inhibiting sodium reabsorption.

- Higher Doses : Potentially leads to adverse effects, including electrolyte imbalances and impaired renal function.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Regulation of Blood Pressure

- A study demonstrated that administration of this compound in hypertensive animal models resulted in significant reductions in systolic blood pressure. This effect was attributed to decreased sodium reabsorption in the kidneys, highlighting its potential therapeutic use in managing hypertension.

-

Pulmonary Function

- Another investigation assessed the impact of the compound on airway epithelial cells. Results showed that this compound effectively reduced sodium absorption, which is crucial for maintaining airway surface liquid levels and enhancing mucociliary clearance.

属性

CAS 编号 |

133983-25-2 |

|---|---|

分子式 |

C23H21FNNa2O5P |

分子量 |

487.4 g/mol |

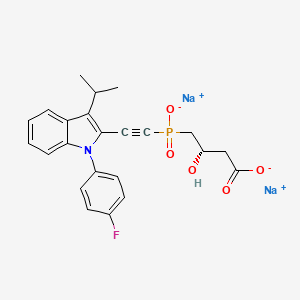

IUPAC 名称 |

disodium;(3S)-4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethynyl-oxidophosphoryl]-3-hydroxybutanoate |

InChI |

InChI=1S/C23H23FNO5P.2Na/c1-15(2)23-19-5-3-4-6-20(19)25(17-9-7-16(24)8-10-17)21(23)11-12-31(29,30)14-18(26)13-22(27)28;;/h3-10,15,18,26H,13-14H2,1-2H3,(H,27,28)(H,29,30);;/q;2*+1/p-2/t18-;;/m0../s1 |

InChI 键 |

FXHKSTYWSZZOBF-NTEVMMBTSA-L |

SMILES |

CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(CC(CC(=O)[O-])O)[O-].[Na+].[Na+] |

手性 SMILES |

CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(C[C@H](CC(=O)[O-])O)[O-].[Na+].[Na+] |

规范 SMILES |

CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(CC(CC(=O)[O-])O)[O-].[Na+].[Na+] |

同义词 |

SQ 33,600 SQ 33600 SQ-33600 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。